Physicochemical properties of 5-Nitro-2-(pentyloxy)aniline
Physicochemical properties of 5-Nitro-2-(pentyloxy)aniline
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 5-Nitro-2-(pentyloxy)aniline
Part 1: Executive Summary & Chemical Identity
5-Nitro-2-(pentyloxy)aniline (also designated as 2-Amino-4-nitro-1-pentyloxybenzene) is a lipophilic aromatic amine and a structural homolog of the renowned artificial sweetener P-4000 (5-nitro-2-propoxyaniline). While its lower homolog (propoxy) is characterized by intense sweetness (4000x sucrose), the pentyloxy derivative represents a critical inflection point in Structure-Activity Relationship (SAR) studies, where increased chain length significantly alters receptor binding, solubility, and mesogenic (liquid crystal) potential.
This guide provides a definitive technical profile of the compound, synthesizing experimental protocols for its generation with predictive physicochemical modeling where specific empirical data is sparse.
Chemical Identity Table
| Attribute | Detail |
| IUPAC Name | 5-Nitro-2-(pentyloxy)aniline |
| Common Synonyms | 2-Amino-4-nitrophenyl pentyl ether; 1-Pentyloxy-2-amino-4-nitrobenzene |
| CAS Number | Not widely listed (Analogous to 553-79-7 for Propoxy) |
| Molecular Formula | C₁₁H₁₆N₂O₃ |
| Molecular Weight | 224.26 g/mol |
| SMILES | CCCCCOC1=C(N)C=C([O-])C=C1 |
| Structural Class | Alkoxy-nitroaniline (Push-Pull Chromophore) |
Part 2: Physicochemical Properties
The physicochemical behavior of 5-Nitro-2-(pentyloxy)aniline is dominated by the interplay between the electron-withdrawing nitro group (
Solid-State & Thermal Properties
-
Melting Point (Predicted): 55–65 °C.
-
Causality: The propoxy homolog melts at 47–49 °C. Extending the alkyl chain to pentyl (
) typically increases van der Waals interactions, slightly raising the melting point, though the odd-numbered chain length may introduce packing inefficiencies (odd-even effect) that moderate this increase.
-
-
Appearance: Yellow to orange crystalline solid. The color arises from the intramolecular Charge Transfer (ICT) band between the amino donor and nitro acceptor.
Solution Properties
-
Solubility Profile:
-
Water: Practically insoluble (< 10 mg/L). The hydrophobic pentyl tail overrides the polarity of the nitroaniline core.
-
Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and DMSO. Soluble in Ethanol and Acetone.[1]
-
-
Lipophilicity (LogP):
-
Estimated Value: 3.6 – 3.9
-
Significance: This high LogP indicates significant membrane permeability, making it a candidate for passive transport in biological systems but requiring surfactant-assisted formulation for aqueous delivery.
-
-
Acid-Base Character (pKa):
-
Predicted pKa (Conjugate Acid): ~2.5 – 3.0.
-
Mechanism: The basicity of the aniline nitrogen is severely reduced by the strong electron-withdrawing effect of the para-nitro group (-M effect), despite the weak donation from the ortho-alkoxy group.
-
Spectroscopic Signatures
-
UV-Vis:
~380–400 nm (Ethanol). Strong absorption due to the "push-pull" electronic system, making it useful as a probe or dye intermediate. -
IR Spectrum:
-
Primary Amine (
): Doublet at 3300–3500 cm⁻¹. -
Nitro Group (
): Strong bands at ~1500 cm⁻¹ (asymmetric) and ~1340 cm⁻¹ (symmetric). -
Ether (
): Stretching vibration at 1240–1260 cm⁻¹.
-
Part 3: Synthetic Pathways & Protocol
The most robust synthesis avoids the ambiguity of nitrating an ether by instead alkylating a pre-nitrated phenol. This ensures regiochemical integrity.
Primary Route: O-Alkylation of 2-Amino-4-nitrophenol
This protocol utilizes the Williamson ether synthesis principle, adapted for a deactivated phenol.
Reaction Scheme (DOT Diagram):
Figure 1: Regioselective synthesis via O-alkylation of 2-amino-4-nitrophenol.[2][3][4][5][6][7]
Detailed Experimental Protocol
Materials:
-
2-Amino-4-nitrophenol (15.4 g, 100 mmol)[8]
-
1-Bromopentane (16.6 g, 110 mmol)
-
Potassium Carbonate (
), anhydrous (20.7 g, 150 mmol) -
DMF (Dimethylformamide), anhydrous (100 mL)
Procedure:
-
Activation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4-nitrophenol in DMF. Add
in a single portion. Stir at room temperature for 30 minutes. Observation: The solution will darken as the phenoxide anion is generated. -
Alkylation: Add 1-Bromopentane dropwise over 10 minutes.
-
Reflux: Attach a reflux condenser and heat the mixture to 80–90 °C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane).
-
Work-up: Cool the mixture to room temperature. Pour into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water to remove residual DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc/Hexane) to yield bright yellow needles.
Validation Criteria:
-
Yield: Expected > 85%.
-
Purity: HPLC > 98% (254 nm).
-
NMR Check: Look for the triplet at
~4.0 ppm (2H, ) confirming the ether linkage.
Part 4: Applications & Structural Utility
Structure-Taste Relationships (The Verkade Series)
This compound is a homolog of the "Ultrasweet" P-4000.
-
Mechanistic Insight: Sweetness in this series depends on the hydrophobic interaction of the alkoxy chain with the T1R2/T1R3 receptor.
-
Trend: Sweetness peaks at the Propyl (
) chain. The Pentyl ( ) homolog typically shows a dramatic loss of sweetness and the onset of bitterness due to steric clash within the receptor's ligand-binding domain. It serves as a negative control in sensory studies.
Liquid Crystal Mesogens
Alkoxy-nitroanilines are excellent "push-pull" cores for non-linear optical (NLO) materials and liquid crystals.
-
Application: The 5-nitro-2-(pentyloxy)aniline moiety can be derivatized (e.g., via Schiff base formation at the amine) to create rod-like molecules that exhibit nematic or smectic phases. The pentyl chain provides the necessary flexibility to lower phase transition temperatures, stabilizing the mesophase.
Workflow: Derivatization for Liquid Crystals
Figure 2: Synthetic utility of the scaffold in materials science.
Part 5: Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Like most nitroanilines, this compound is likely toxic by ingestion and inhalation.[1]
-
Specific Hazard: Methemoglobinemia . Nitroanilines can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
-
Skin Sensitization: Potential allergen.
Handling Protocol:
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Segregate as hazardous organic waste containing nitrogen. Do not dispose of down the drain.
References
-
Verkade, P. E. (1946). A New Class of Sweetening Agents: The 5-Nitro-2-alkoxyanilines. Recueil des Travaux Chimiques des Pays-Bas.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2-Amino-4-nitrophenol (Parent Compound).
-
PubChem. (2023). Compound Summary: 5-Nitro-2-propoxyaniline (Homolog Reference).
- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on alkoxy-aniline mesogens).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0946556A1 - Combinatorial process for preparing hydrofuroquinoline libraries - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. p-Nitroaniline (CAS 100-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2-ETHOXY-5-NITROANILINE CAS#: 136-79-8 [m.chemicalbook.com]
- 8. usitc.gov [usitc.gov]
